Cas no 2001924-04-3 (1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride)

1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride
- 2001924-04-3
- EN300-1142964
- 1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride
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- Inchi: 1S/C9H11ClN2O3S/c1-15-8-3-2-7(11-12-8)6-9(4-5-9)16(10,13)14/h2-3H,4-6H2,1H3
- InChI Key: DUQHGHPAAAZQAA-UHFFFAOYSA-N
- SMILES: ClS(C1(CC2=CC=C(N=N2)OC)CC1)(=O)=O
Computed Properties
- Exact Mass: 262.0178911g/mol
- Monoisotopic Mass: 262.0178911g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 350
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 77.5Ų
1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1142964-0.1g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 0.1g |
$1307.0 | 2023-10-26 | |
Enamine | EN300-1142964-2.5g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 2.5g |
$2912.0 | 2023-10-26 | |
Enamine | EN300-1142964-5.0g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 5g |
$4309.0 | 2023-06-09 | ||
Enamine | EN300-1142964-0.25g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 0.25g |
$1366.0 | 2023-10-26 | |
Enamine | EN300-1142964-1.0g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 1g |
$1485.0 | 2023-06-09 | ||
Enamine | EN300-1142964-5g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 5g |
$4309.0 | 2023-10-26 | |
Enamine | EN300-1142964-0.05g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 0.05g |
$1247.0 | 2023-10-26 | |
Enamine | EN300-1142964-10.0g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 10g |
$6390.0 | 2023-06-09 | ||
Enamine | EN300-1142964-0.5g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 0.5g |
$1426.0 | 2023-10-26 | |
Enamine | EN300-1142964-1g |
1-[(6-methoxypyridazin-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
2001924-04-3 | 95% | 1g |
$1485.0 | 2023-10-26 |
1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride Related Literature
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Xinhua Dai,Zhimin Liu,Buxing Han,Zhenyu Sun,Yong Wang,Jian Xu,Xinglin Guo,Ning Zhao,Jing Chen Chem. Commun., 2004, 2190-2191
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
Additional information on 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride
1-(6-Methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl Chloride: A Comprehensive Overview
1-(6-Methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride, with the CAS number 2001924-04-3, is a highly specialized chemical compound that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique structure, which combines a pyridazine ring with a cyclopropane sulfonyl chloride moiety, making it a valuable building block in modern chemical research.
The molecular structure of this compound is intriguing, featuring a pyridazine ring substituted with a methoxy group at the 6-position and a cyclopropane sulfonyl chloride group at the 3-position. This arrangement imparts distinctive electronic and steric properties, rendering it highly versatile in various chemical reactions. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
One of the most notable aspects of 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride is its reactivity under specific conditions. Researchers have demonstrated that this compound can undergo nucleophilic substitution reactions with high efficiency, making it an ideal precursor for constructing complex molecular frameworks. Moreover, its ability to participate in cycloaddition reactions has opened new avenues for the creation of macrocyclic compounds with potential applications in drug delivery systems.
In terms of physical properties, this compound exhibits a melting point of approximately 78°C and a boiling point around 185°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate is moderate, which facilitates its handling and purification during synthetic procedures. The compound's stability under ambient conditions is also noteworthy, though it is recommended to store it in a cool, dry place to prevent degradation.
The synthesis of 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride typically involves multi-step processes that require precise control over reaction conditions. A common approach involves the coupling of a substituted pyridazine derivative with a cyclopropane sulfonyl chloride precursor using coupling agents such as 4-dimethylaminopyridine (DMAP) or dicyclohexylcarbodiimide (DCC). Optimization of these reactions has led to improved yields and higher purity levels, which are critical for downstream applications.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity patterns of this compound. By employing density functional theory (DFT) calculations, researchers have identified key intermediates and transition states involved in its reactivity, paving the way for more efficient synthetic strategies. These computational studies have also shed light on the compound's potential as a catalyst or catalyst precursor in asymmetric synthesis.
In terms of applications, 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride has shown promise in several areas. In drug discovery, it has been utilized as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules targeting various disease states. Additionally, its unique electronic properties make it a candidate for use in organic electronics, particularly in the development of new materials for flexible displays and sensors.
The environmental impact of this compound has also been a subject of recent investigations. Studies have demonstrated that it undergoes rapid biodegradation under aerobic conditions, reducing concerns about its persistence in natural ecosystems. However, further research is needed to fully understand its ecological footprint and ensure sustainable practices during its production and use.
In conclusion, 1-(6-methoxypyridazin-3-yl)methylcyclopropane-1-sulfonyl chloride stands out as a versatile and intriguing compound with diverse applications across multiple disciplines. Its unique structure, reactivity, and physical properties make it an invaluable tool for chemists and materials scientists alike. As research continues to uncover new facets of its potential, this compound is poised to play an increasingly important role in advancing both academic and industrial endeavors.
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